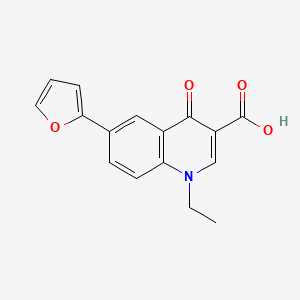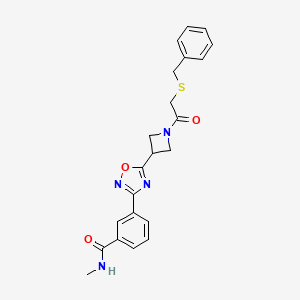
3-(5-(1-(2-(benzylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an azetidine ring, a benzylthio group, an oxadiazole ring, and a benzamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the azetidine ring could be formed via a cyclization reaction, the benzylthio group could be introduced via a nucleophilic substitution reaction, and the oxadiazole ring could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The azetidine ring is a four-membered ring with one nitrogen atom, the oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom, and the benzamide group contains a benzene ring attached to an amide group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylthio group could be oxidized to a sulfoxide or sulfone, the azetidine ring could undergo ring-opening reactions, and the oxadiazole ring could participate in nucleophilic substitution reactions .Scientific Research Applications
Anticancer Potential
One study focused on the discovery of a novel kinesin spindle protein (KSP) inhibitor, highlighting the importance of such compounds in arresting cells in mitosis, leading to cell death. This suggests potential applications in cancer treatment due to the critical role of KSP in cell division (Theoclitou et al., 2011).
Antimicrobial Activities
- The synthesis of 3/4-phenylene bisheterocycles from sydnone derivatives demonstrated significant antifungal activities, pointing towards the potential of such compounds in developing new antifungal agents (Kamble, Latthe, & Badami, 2007).
- A study on microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds showcased their efficacy in antibacterial and antifungal activities, indicating their promise for therapeutic applications (Mistry & Desai, 2006).
Synthesis and Bioactivity
- Research on the synthesis and bioactivity of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide revealed promising antibacterial activities, underscoring the potential for antimicrobial drug development (Patel & Dhameliya, 2010).
Future Directions
The potential applications of this compound could be vast, given the variety of functional groups present in its structure. It could be of interest in the field of medicinal chemistry for the development of new drugs, in material science for the creation of new materials with unique properties, or in organic synthesis as a building block for the synthesis of complex molecules .
properties
IUPAC Name |
3-[5-[1-(2-benzylsulfanylacetyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-23-21(28)17-9-5-8-16(10-17)20-24-22(29-25-20)18-11-26(12-18)19(27)14-30-13-15-6-3-2-4-7-15/h2-10,18H,11-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWOMRLKNVUPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(1-(2-(benzylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

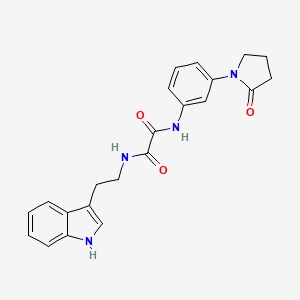
![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2545633.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2545635.png)

![4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B2545637.png)
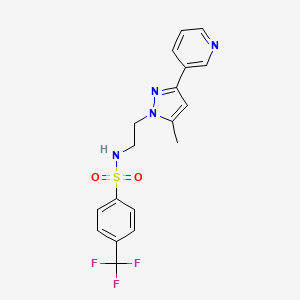


![N,N-dimethyl-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2545642.png)
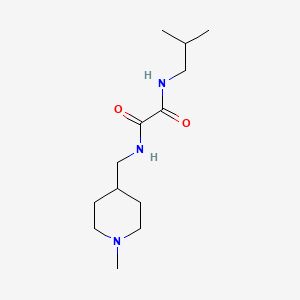
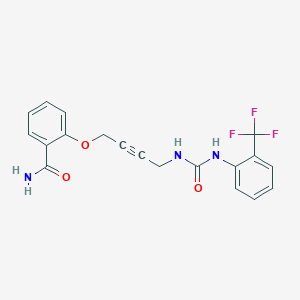
![Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2545646.png)
![3-(3-chloro-4-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2545648.png)
